N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide
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Overview
Description
N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide is a complex organic compound that features a pyridine ring substituted with a methylmethylsulfonamido group and an ethenesulfonamide group
Mechanism of Action
Target of action
Compounds with a sulfonamide group, like this one, often target enzymes that require para-aminobenzoic acid (PABA) for their activity. This is because the sulfonamide group can mimic PABA’s structure, allowing the compound to bind to the enzyme and inhibit its function .
Mode of action
Once the compound binds to its target enzyme, it can prevent the enzyme from carrying out its normal function. This can lead to a disruption in the biochemical pathway that the enzyme is involved in .
Biochemical pathways
The specific pathways affected would depend on the exact enzyme that the compound targets. In many cases, sulfonamide compounds inhibit the synthesis of folic acid, a crucial component for DNA replication .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of a compound depend on many factors, including its size, charge, and the presence of functional groups. Sulfonamides are generally well absorbed and widely distributed in the body .
Result of action
The inhibition of the target enzyme can lead to a decrease in the production of necessary components for cell survival and replication, such as folic acid. This can lead to cell death or a slowdown in cell growth .
Action environment
The efficacy and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s structure and, therefore, its ability to bind to its target enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide typically involves multi-step organic reactionsThe final step involves the addition of the ethenesulfonamide group under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process would be optimized to minimize by-products and ensure consistent quality. Key parameters such as temperature, pressure, and reaction time would be carefully controlled .
Chemical Reactions Analysis
Types of Reactions
N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(2-pyridyl)formamide: A related compound with a similar pyridine structure but different functional groups.
N-(3-aminomethyl-pyridin-2-yl)-N-methyl-methanesulfonamide: Another compound with a pyridine ring and sulfonamide group, but with different substituents.
Uniqueness
N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[[2-[methyl(methylsulfonyl)amino]pyridin-3-yl]methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S2/c1-4-19(16,17)12-8-9-6-5-7-11-10(9)13(2)18(3,14)15/h4-7,12H,1,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMATVXNHQBPVRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)CNS(=O)(=O)C=C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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